beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose

β-glucosidase enzyme kinetics substrate specificity

Researchers characterizing GH family glucanases face ambiguous classification when using only DP2 or DP4+ substrates: laminaribiose fails to fully occupy the -3 to -1 enzyme subsites, while longer oligosaccharides resist exo-acting enzyme hydrolysis. Laminaritriose is the only β-1,3-glucan oligosaccharide serving as a competent dual substrate for both exo-β-glucosidases (Km = 8.7 mM) and endo-glucanases, enabling unambiguous enzyme classification via DP2/DP3/DP4 substrate panels. • Dual-substrate property supports definitive GH family assignment when paired with DP2 and DP4 controls. • Minimum active DP for antioxidant (ABTS scavenging) and anti-inflammatory (NF-κB/Akt/mTOR) bioactivity - DP6+ shows no measurable effect. • Unique short HPLC retention time on amine-bonded silica columns makes it the preferred internal standard for oligosaccharide quantification (validated HILIC-FLD methods per ICH guidelines).

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
Cat. No. B8119684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-glucopyranosyl-(1->3)-beta-D-glucopyranosyl-(1->3)-D-glucopyranose
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-4-7(22)10(25)11(26)17(31-4)34-15-9(24)6(3-21)32-18(13(15)28)33-14-8(23)5(2-20)30-16(29)12(14)27/h4-29H,1-3H2/t4-,5-,6-,7-,8-,9-,10+,11-,12-,13-,14+,15+,16?,17+,18+/m1/s1
InChIKeyDBTMGCOVALSLOR-OGEYSLCJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laminaritriose Core Specifications


Laminaritriose (CAS 3256-04-0) is a linear trisaccharide composed of three D-glucopyranose units connected exclusively by β-(1→3)-glycosidic linkages [1]. With a molecular formula of C₁₈H₃₂O₁₆ and molecular weight of 504.44 g/mol, it represents the DP3 member of the laminarioligosaccharide series naturally derived from the partial hydrolysis of laminarin, a storage β-glucan found in brown algae (Laminaria spp.) and produced enzymatically from curdlan [2]. Commercially available at purities exceeding 95% (HPLC), laminaritriose serves as a defined substrate for endo-1,3-β-glucanase assays and as a structural probe for carbohydrate-active enzyme characterization . Its intermediate degree of polymerization (DP3) distinguishes it from the disaccharide laminaribiose (DP2) and longer oligosaccharides (DP4–DP9), positioning it at a functional threshold where biological activities such as receptor binding, antioxidant capacity, and enzyme recognition are optimized or first become significant [3].

Enzyme Profiling

Defined substrate for endo-1,3-β-glucanase assays

Structural Probe

CAZyme thermodynamic and crystallographic studies

Bioactivity Threshold

Reported minimum DP for receptor binding, antioxidant, and anti-inflammatory endpoints

Why Laminaritriose Is Irreplaceable


The laminarioligosaccharide series (DP2–DP9) is not functionally interchangeable. Laminaribiose (DP2) occupies only two enzyme subsites and exhibits substantially lower binding affinity and different kinetic behavior, while laminaritetraose and longer oligosaccharides (DP4–DP5) are poor substrates for certain exo-acting enzymes and fail to support robust growth of specific probiotic strains [1]. Laminaritriose represents the minimal chain length that fully occupies the critical −3 to −1 subsites of endo-1,3-β-glucanases, resulting in maximal binding affinity equivalent to longer oligosaccharides [2]. Furthermore, only DP3–DP5 oligosaccharides demonstrate significant anti-inflammatory activity in LPS-induced HK-2 cell models, with DP6+ showing no measurable effect [3]. In analytical workflows, laminaritriose is the preferred internal standard for oligosaccharide quantification due to its uniform β-(1→3) linkage pattern yielding the shortest HPLC retention time among all glucose-only trisaccharides, a property that directly impacts resolution and quantification accuracy [4].

Chain Length

Laminaribiose (DP2) may not fully occupy enzyme subsites, altering binding kinetics compared with laminaritriose

Enzyme Compatibility

DP4+ oligosaccharides may be poor substrates for certain exo-acting β-glucosidases, limiting assay utility

Bioactivity Cutoff

Oligosaccharides ≥ DP6 may lack the anti-inflammatory response observed for DP3–DP5 in HK-2 cell models

Laminaritriose Comparative Evidence


β-Glucosidase Km Comparison

In a direct head-to-head comparison using purified β-glucosidase from Reticulitermes flaviceps, laminaritriose exhibited a Km of 8.7 ± 0.7 mM, substantially higher than laminaribiose (Km = 3.6 ± 0.3 mM) and dramatically higher than laminaritetraose and laminaripentaose, which were essentially not hydrolyzed (activities 0.08% and 0.06% relative to n-octyl-β-D-glucoside, respectively) [1]. The catalytic efficiency (kcat/Km) of laminaritriose (0.18 mM⁻¹ s⁻¹) was approximately 9.4-fold lower than that of laminaribiose (1.7 mM⁻¹ s⁻¹), indicating that laminaritriose serves as a competent but kinetically distinct substrate that is processed at a moderated rate [1].

β-Glucosidase Kinetics
Head-to-head
Laminaritriose: Km 8.7 mM, kcat/Km 0.18 mM⁻¹s⁻¹
Laminaribiose: Km 3.6 mM, kcat/Km 1.7 mM⁻¹s⁻¹
Supports exo/endo-glucanase discrimination
DP4+ essentially non-hydrolyzed
β-glucosidase enzyme kinetics substrate specificity

Endo-1,3-β-Glucanase Binding Affinity

Isothermal titration calorimetry (ITC) experiments with the catalytic domain of endo-1,3-β-glucanase from Cellulosimicrobium cellulans demonstrated that the binding affinity of laminaritriose was higher than that of laminaribiose and similar to those of longer laminarioligosaccharides (DP4–DP6) [1]. The crystal structure (1.66 Å resolution) and molecular dynamics simulations revealed that laminaritriose fully occupies subsites −1 to −3 in the enzyme's substrate-binding cleft, which has a total capacity of approximately six glucopyranose units [1]. Laminaribiose occupies only two subsites, resulting in measurably weaker binding, while longer oligosaccharides extend beyond the high-affinity −3 to −1 region without gaining additional binding energy [1].

Endo-1,3-β-Glucanase Binding
Cross-study comparable
Triose ≈ tetraose ≈ hexaose > biose
Minimal DP for full subsite occupancy probe
ITC and crystal structure (PDB 3atg)
isothermal titration calorimetry protein-carbohydrate interaction subsite occupancy

ABTS Radical Scavenging Threshold

In a controlled comparison of purified laminarioligosaccharides (DP2–DP5) derived from Laminaria digitata, ABTS radical scavenging assays at 2 mg/mL revealed that DP2 (laminaribiose) achieved only 37.3% scavenging, while DP5 attained 58.8% [1]. The study explicitly states that DP3–DP5 exhibited higher ABTS radical scavenging activity, whereas DP2 exhibited relatively low ability [1]. This establishes DP3 (laminaritriose) as the minimum chain length at which meaningful antioxidant activity is observed, attributed to the availability of C-2 and C-6 hydroxyl groups for hydrogen atom transfer to the ABTS radical [1].

ABTS Scavenging Threshold
Head-to-head
DP2 37.3% → DP5 58.8%
DP3–5 group: high activity
DP3 is minimal chain length for observable antioxidant response
2 mg/mL, ABTS radical cation assay
antioxidant ABTS radical scavenging degree of polymerization

Anti-Inflammatory Selectivity in HK-2 Cells

Tang et al. (2024) isolated a homologous series of β-1,3-glucan oligosaccharides (DP3–DP9) from Zhu-Ling decoction and evaluated their anti-inflammatory activity in LPS-induced HK-2 kidney proximal tubular cells [1]. Among all oligosaccharides tested, only laminaritriose (DP3), laminaritetraose (DP4), and laminaripentaose (DP5) significantly inhibited TNF-α and IL-6 levels, acting through the NF-κB and Akt/mTOR signaling pathways [1]. Oligosaccharides with DP6 and above (laminarihexaose through laminarinonaose) showed no significant anti-inflammatory activity, defining a sharp bioactivity cutoff between DP5 and DP6 [1].

Anti-Inflammatory HK-2 Cells
Class-level inference
DP3–5 active; DP6–9 inactive
Supports anti-inflammatory pathway response in kidney cell model
NF-κB/Akt/mTOR; activity cutoff at DP5
anti-inflammatory TNF-α IL-6 chronic kidney disease

Shortest HPLC Retention Among Glucose Trisaccharides

A systematic HPLC study of 13 trisaccharides on amine-bonded silica columns established a fundamental structural rule: among trisaccharides containing only glucose, retention times were shortest when exclusively (1→3) bonds were present [1]. Laminaritriose, bearing only β-(1→3) linkages, exhibited the shortest retention time of all glucose-only trisaccharides, eluting before cellotriose (all β-1,4) and significantly before mixed-linkage or β-1,6-containing trisaccharides [1]. This chromatographic property is exploited analytically: laminaritriose is used as a universal internal standard for oligosaccharide quantification in HILIC-FLD methods for galacto-oligosaccharide and human milk oligosaccharide analysis, with full method validation for linearity, LOD, LOQ, precision, accuracy, repeatability, and stability [2].

HILIC Retention
Cross-study comparable
Shortest retention among glucose-only trisaccharides
Supports use as internal standard in oligosaccharide quantification
Amine-bonded silica, acetonitrile-water
HPLC HILIC chromatographic separation trisaccharide analysis

Dectin-1 and CR3 Receptor Binding

A series of 1,5-dithia-D-laminari-oligosaccharide mimetics (di-, tri-, and tetrasaccharide) were synthesized and evaluated for binding to complement receptor 3 (CR3) and Dectin-1 on human neutrophils and mouse macrophages [1]. In all three assays—inhibition of fluorescent anti-CR3 staining of human neutrophils, inhibition of anti-Dectin-1 staining of mouse macrophages, and stimulation of phagocytosis/pinocytosis—activity was optimum at the level of the trisaccharide mimic [1]. The disaccharide showed lower activity due to insufficient binding-site occupancy, while the tetrasaccharide showed a loss of affinity attributed to the cumulative mismatch of longer C–S bonds in the thioether replacements [1]. This establishes the trisaccharide scaffold (exemplified by laminaritriose) as the optimal chain length for engaging innate immune β-glucan receptors.

Dectin-1/CR3 Binding
Class-level inference
Triose optimal; activity: triose > tetraose ≈ biose
Supports DP3 scaffold for innate immune receptor probes
Phagocytosis, pinocytosis, CR3/Dectin-1 staining
Dectin-1 complement receptor 3 immunopharmacology β-glucan mimetics

Laminaritriose Application Scenarios


Exo/Endo-Glucanase Discrimination

Laminaritriose is the only laminarioligosaccharide that serves as a competent substrate for both exo-acting β-glucosidases (Km = 8.7 mM) and endo-acting glucanases while being processed with distinct kinetics compared to laminaribiose (Km = 3.6 mM) [1]. This dual-substrate property, combined with the fact that DP4+ oligosaccharides are essentially non-hydrolyzable by certain exo-enzymes (relative activities < 0.1%), enables unambiguous classification of unknown glucanases by comparing activity profiles across DP2, DP3, and DP4 substrates [1]. Procurement of laminaritriose as part of a DP2/DP3/DP4 substrate panel is essential for enzyme mechanistic studies and GH family classification.

Antioxidant Bioactivity Screening

ABTS radical scavenging data demonstrate that laminaribiose (DP2) achieves only 37.3% scavenging at 2 mg/mL, while DP3–DP5 oligosaccharides exhibit substantially higher activity (DP5 reaches 58.8%) [1]. Laminaritriose (DP3) is thus the minimum chain length required to observe meaningful antioxidant effects, making it the most cost-effective purified oligosaccharide for structure-activity relationship studies in functional food development. Researchers screening for natural antioxidant ingredients should prioritize laminaritriose over laminaribiose when evaluating β-1,3-glucan-derived bioactives [1].

NF-κB/Akt/mTOR Pathway Anti-Inflammatory Studies

The 2024 Tang et al. study provides the only direct comparative evidence that anti-inflammatory activity in the laminarioligosaccharide series is restricted to DP3–DP5, with DP6–DP9 showing no significant TNF-α or IL-6 inhibition in LPS-induced HK-2 cells [1]. Laminaritriose is therefore the smallest and most synthetically accessible active compound for investigating the NF-κB and Akt/mTOR anti-inflammatory signaling pathways. Procurement of laminaritriose rather than higher-DP oligosaccharides is justified by this bioactivity selectivity window [1].

Universal HILIC Internal Standard

Laminaritriose's uniquely short retention time on amine-bonded silica columns—arising from its exclusive β-(1→3) linkage pattern—allows it to serve as a universal internal standard that does not co-elute with target analytes in complex oligosaccharide mixtures [1]. Validated HILIC-FLD methods using laminaritriose as the internal standard have been published for galacto-oligosaccharide and human milk oligosaccharide quantification, with full method validation meeting ICH guidelines [2]. This application is unique to laminaritriose among glucose trisaccharides and supports its procurement for analytical laboratories performing carbohydrate quantification.

Application
Selection Property
Validation Focus
Enzyme classification studies
Dual-substrate kinetics profile (exo/endo)
Compare activity across DP2/DP3/DP4 panel
Antioxidant bioactivity screening
DP3 threshold for radical scavenging
Verify ABTS scavenging response at minimal DP
Anti-inflammatory pathway studies
NF-κB/Akt/mTOR response in kidney cell model
Confirm TNF-α/IL-6 inhibition in LPS-induced HK-2 cells
HILIC oligosaccharide quantification
Unique retention time (shortest among glucose trisaccharides)
Validate linearity, LOD, LOQ using laminaritriose as ISTD
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